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Compound of Interest

Tert-butyl 3-
Compound Name:
(chloromethyl)benzoate

Cat. No.: B1344206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile
reagent, tert-butyl 3-(chloromethyl)benzoate. This compound serves as a key intermediate in
the synthesis of a variety of pharmaceutical and fine chemical entities. A thorough
understanding of its spectral characteristics is crucial for reaction monitoring, quality control,
and structural elucidation. This document presents available spectral data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
alongside relevant experimental protocols.

Physicochemical Properties

Property Value

Chemical Formula C12H15ClO2

Molecular Weight 226.70 g/mol [1][2]

CAS Number 220510-74-7[3][4]

Appearance Beige solid

Boiling Point 310.9 £ 25.0 °C at 760 mmHg]3]
Density 1.1 +0.1 g/cm3[3]
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Spectral Data Summary

A complete set of experimentally-derived spectra for tert-butyl 3-(chloromethyl)benzoate is
not readily available in public databases. The following tables are compiled based on predicted
data and typical spectral ranges for analogous compounds.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
] Aromatic protons
~79-7.4 Multiplet 4H
(CeHa)
) Methylene protons (-
~4.6 Singlet 2H
CH2Cl)
tert-Butyl protons (-
~1.6 Singlet 9H wip (

C(CHs)3)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Solvent: CDCIs (typical) Reference: CDCls at 77.16 ppm
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Chemical Shift (8) (ppm)

Assignment

~165 Carbonyl carbon (C=0)
~138 Aromatic carbon (C-CH2zCl)
~132 Aromatic carbon (C-COO)

~130, ~129, ~128, ~127

Aromatic carbons (CH)

~82 Quaternary carbon (-C(CHs)3)
~45 Methylene carbon (-CH2Cl)
~28 tert-Butyl carbons (-C(CHs)3)

Wavenumber (cm~—2) Intensity Assignment
~3000-2850 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)
~1600, ~1480 Medium-Weak C=C stretch (aromatic)
~1250 Strong C-O stretch (ester)
~750-650 Strong C-Cl stretch

MS (Mass Spectrometry)

lonization Mode: Electron lonization (El) or Electrospray lonization (ESI)
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m/z (Mass-to-Charge Ratio) Predicted lon

226/228 [M]* (Molecular ion with 35CI/37Cl isotopes)
171/173 [M - CaHo]* (Loss of tert-butyl group)
153/155 [M - OC4aHo]* (Loss of tert-butoxy group)
125 [CsH502]*

57 [CaHo]* (tert-butyl cation)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for tert-butyl 3-
(chloromethyl)benzoate are not explicitly published. However, the following represents a
general and widely accepted methodology for obtaining high-quality spectral data for similar

aromatic esters.

Synthesis of tert-Butyl 3-(chloromethyl)benzoate

A common synthetic route involves the esterification of 3-(chloromethyl)benzoic acid with tert-

butanol.

3-(Chloromethyl)benzoic Acid

tert-Butyl 3-(chloromethyl)benzoate

Water

tert-Butanol [———» Esterification

Acid Catalyst
(e.g., H2S04)

Click to download full resolution via product page

Synthetic Pathway for tert-Butyl 3-(chloromethyl)benzoate.
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NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of tert-butyl 3-(chloromethyl)benzoate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

[¢]

o Spectral Width: -2 to 12 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[¢]

Pulse Sequence: Proton-decoupled single-pulse sequence.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Spectral Width: 0 to 220 ppm.
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Sample Preparation

Weigh Sample

;

Dissolve in CDClIz with TMS

}

Transfer to NMR Tube

Data AcLuisition

Insert Sample into Spectrometer

;

Lock and Shim

}

Acquire Spectrum

Data PrLcessing

Fourier Transform

;

Phase Correction

}

Baseline Correction

;

Integration & Peak Picking

Click to download full resolution via product page

General Workflow for NMR Spectral Acquisition.
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IR Spectroscopy Protocol

e Sample Preparation:

o For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is
placed directly on the ATR crystal.

o For KBr pellet method, grind a small amount of the sample with dry potassium bromide
(KBr) and press into a transparent disk.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32.

Mass Spectrometry Protocol

e Sample Preparation:

o For Electron lonization (El), a dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or methanol) is introduced into the instrument.

o For Electrospray lonization (ESI), a dilute solution in a polar solvent (e.g., methanol or
acetonitrile), often with a small amount of formic acid or ammonium acetate, is infused into
the source.

 Instrument Parameters (El):
o lonization Energy: 70 eV.
o Mass Range: 50-500 m/z.

e Instrument Parameters (ESI):
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o lonization Mode: Positive or negative.

o Capillary Voltage: 3-5 kV.

o Mass Range: 50-500 m/z.

This guide serves as a foundational resource for the spectral characterization of tert-butyl 3-
(chloromethyl)benzoate. For definitive structural confirmation, it is recommended to acquire
experimental data and compare it with the predicted values and data from closely related
structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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